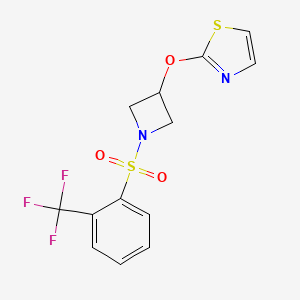
2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
カタログ番号 B2695066
CAS番号:
1705066-58-5
分子量: 364.36
InChIキー: GZACSCZWIFGWGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylsulfonyl group, azetidin-3-yl moiety, and thiazole ring. Researchers have employed various synthetic routes, optimizing conditions for high yields and purity. Detailed synthetic protocols are available in the literature .
科学的研究の応用
Antibacterial Potential
- Antibacterial Activity: Compounds related to 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole have been explored for their antibacterial activity. Studies have shown that certain monocyclic β-lactams, which are structurally related to this compound, exhibit antibacterial properties against various microorganisms like Staphylococcus aureus, Pseudomonas vulgaris, Pseudomonas aeruginosa, and Escherichia coli. This implies a potential use in developing new antibacterial agents (Parvez, Jyotsna, Youssoufi, & Hadda, 2010).
Antimicrobial Applications
- Antimicrobial Evaluation: Azetidinones, which share a core structure with the compound , have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential use of such compounds in developing treatments against microbial infections (Prajapati & Thakur, 2014).
- Antitubercular Activity: Some azetidinones, closely related to the compound, have been identified as potent antitubercular molecules. This suggests their potential application in treating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Anticancer Potential
- Anticancer Properties: Research has shown that thiazole and azetidinone analogues, similar to the compound , exhibit significant anticancer activities against various cancer cell lines. This suggests their potential as a basis for developing novel anticancer agents (Hussein et al., 2020).
Synthesis and Characterization
- Synthetic Approaches: Studies have explored various synthetic methods to create compounds structurally related to 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole. These methods provide insights into the efficient synthesis of such compounds, which is crucial for their application in medicinal chemistry (Veinberg et al., 2004).
特性
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S2/c14-13(15,16)10-3-1-2-4-11(10)23(19,20)18-7-9(8-18)21-12-17-5-6-22-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACSCZWIFGWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)
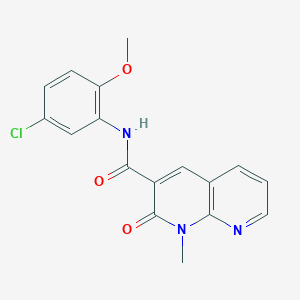
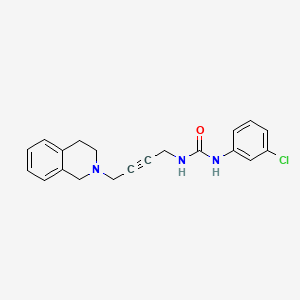
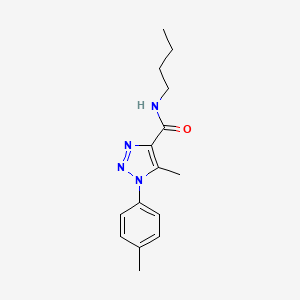
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
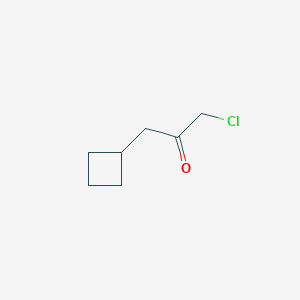
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)
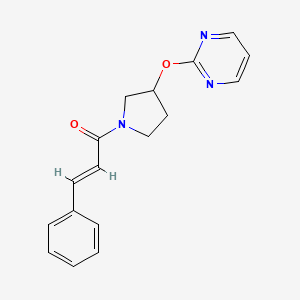
![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)
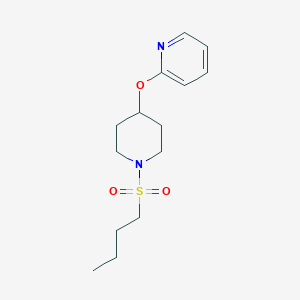
![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)
![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)